Neonuezhenide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neonuezhenide typically involves the extraction from natural sources, particularly the fruits of Ligustrum lucidum. The extraction process includes:
Solvent Extraction: Using ethanol or methanol as solvents to extract the bioactive compounds from the dried fruits.
Purification: The crude extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the high purity of the compound, which is essential for its application in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions: Neonuezhenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with distinct properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Neonuezhenide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of secoiridoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular antioxidant mechanisms and its potential to protect cells from oxidative stress.
Medicine: Explored for its antiviral properties, particularly against coronaviruses, and its anti-inflammatory effects in pulmonary conditions
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mechanism of Action
Neonuezhenide exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Antiviral Activity: this compound inhibits the 3CL protease of coronaviruses, preventing viral replication. .
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-8, while increasing the expression of anti-inflammatory cytokines like interleukin-10.
Comparison with Similar Compounds
Neonuezhenide is often compared with other secoiridoid glycosides such as:
Specnuezhenide: Similar in structure and also found in Ligustrum lucidum, specnuezhenide exhibits comparable antiviral and antioxidant activities.
Ligustroside: Another secoiridoid glycoside with strong antioxidant properties, commonly found in the same plant family.
Oleuropein: Known for its potent antioxidant and anti-inflammatory effects, oleuropein is widely studied for its health benefits.
Uniqueness of this compound: this compound stands out due to its specific binding affinity to the 3CL protease of coronaviruses, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O18/c1-3-14-15(16(28(42)43-2)11-46-29(14)49-31-27(41)24(38)22(36)19(10-32)47-31)9-21(35)45-12-20-23(37)25(39)26(40)30(48-20)44-7-6-13-4-5-17(33)18(34)8-13/h3-5,8,11,15,19-20,22-27,29-34,36-41H,6-7,9-10,12H2,1-2H3/b14-3+/t15-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYABZSYGZAAQ-OEUACMKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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